1-Bromo-2-(cyclopentyloxy)benzene
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Overview
Description
1-Bromo-2-(cyclopentyloxy)benzene is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Assembly of Complex Molecules
Bromobenzene derivatives are pivotal in the assembly of complex molecules. For instance, the palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol leads to the formation of indeno[1,2-c]chromenes, demonstrating the efficiency of bromobenzene derivatives in constructing molecular complexity from readily available materials (Pan et al., 2014).
Halogenation and Functionalization Reactions
Bromobenzene derivatives are also used in halogenation and functionalization reactions. The study by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts illustrates the versatility of bromobenzene derivatives in synthetic chemistry, enabling the preparation of halogenated compounds through efficient and selective transformations (Bovonsombat & Mcnelis, 1993).
Synthesis of Functionalized Benzene Derivatives
Functionalized benzene derivatives, essential in organic synthesis and materials science, can be synthesized from bromobenzene derivatives. Reus et al. (2012) developed high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, showcasing the role of bromobenzene derivatives in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, which are crucial for the development of new materials and catalytic systems (Reus et al., 2012).
Electrosynthesis Applications
In electrosynthesis, bromobenzene derivatives are employed to synthesize compounds with unique electrochemical properties. The synthesis and characterization of ethynylferrocene compounds from 1,3,5-Tribromobenzene demonstrate the applicability of bromobenzene derivatives in creating materials with reversible oxidation properties, indicating their potential in developing electrochemical devices and sensors (Fink et al., 1997).
Mechanism of Action
Target of Action
1-Bromo-2-(cyclopentyloxy)benzene is a chemical compound that is often used in organic synthesis It’s known that brominated compounds often act as electrophiles in organic reactions .
Mode of Action
They can participate in various types of reactions, including substitution reactions and coupling reactions .
Biochemical Pathways
Brominated compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
As a brominated compound, its bioavailability would likely depend on factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .
Result of Action
As a brominated compound, it is likely to be reactive and could potentially form covalent bonds with other molecules, leading to various downstream effects .
Properties
IUPAC Name |
1-bromo-2-cyclopentyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBXRWKMPYOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620003 |
Source
|
Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494773-69-2 |
Source
|
Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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